2,2,4,6,6-Pentamethylpiperidine

Description

Significance of Piperidine (B6355638) Heterocycles in Contemporary Chemical Science

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in modern chemical science. mdpi.comijnrd.org These compounds are not only prevalent in numerous classes of pharmaceuticals but also play a significant role as alkaloids. mdpi.com The versatility of the piperidine scaffold allows for the synthesis of a wide array of molecules, including substituted piperidines, spiropiperidines, and condensed piperidines. mdpi.com The significance of piperidine derivatives is underscored by their broad spectrum of pharmacological activities, which encompasses anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties, among others. ijnrd.orgnih.gov Their importance extends to materials science and catalysis, where they are used in the synthesis of novel materials and as catalysts in various chemical transformations. ijnrd.orgsolubilityofthings.com

Structural Characteristics and Steric Environment of 1,2,2,6,6-Pentamethylpiperidine

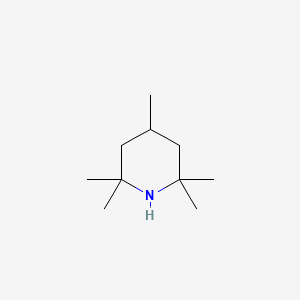

1,2,2,6,6-Pentamethylpiperidine, also known as pempidine, is a tertiary amine characterized by a piperidine ring with five methyl groups attached to it. sigmaaldrich.comwikipedia.org Specifically, one methyl group is bonded to the nitrogen atom, and two methyl groups are attached to each of the carbon atoms at positions 2 and 6 of the piperidine ring. sigmaaldrich.com This substitution pattern results in a sterically hindered molecule. The multiple methyl groups create a crowded environment around the nitrogen atom, which influences its chemical reactivity and physical properties. wikipedia.org This steric hindrance is a key feature that distinguishes it from simpler piperidine derivatives and is crucial to its applications.

Below is a table summarizing some of the key properties of 1,2,2,6,6-Pentamethylpiperidine.

| Property | Value |

| CAS Number | 79-55-0 sigmaaldrich.com |

| Molecular Formula | C10H21N sigmaaldrich.com |

| Molecular Weight | 155.28 g/mol sigmaaldrich.com |

| Boiling Point | 187-188 °C sigmaaldrich.com |

| Density | 0.858 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.460 sigmaaldrich.com |

Overview of Core Research Domains and Emerging Applications for 1,2,2,6,6-Pentamethylpiperidine

Historically, 1,2,2,6,6-pentamethylpiperidine, or pempidine, was investigated and used as a ganglion-blocking agent for the treatment of hypertension. wikipedia.orgechemi.commedchemexpress.com However, its applications in contemporary research have expanded significantly.

In the realm of materials science, it is utilized as an organic structure-directing agent (OSDA) in the synthesis of zeolites, which are crystalline solids with a variety of industrial uses. sigmaaldrich.comscientificlabs.co.uk Another notable application is in the improvement of photostability in fluorophores, where it has been used to modify 1,8-naphthalimide (B145957) fluorophores. sigmaaldrich.comscientificlabs.co.uk

Emerging research also points to its use in the synthesis of advanced materials. For instance, it is employed in the creation of BN-fused polycyclic aromatic molecules, which have potential applications in electronic devices. echemi.comchemicalbook.com Furthermore, it acts as a catalyst for the chemoselective silylation of benzylic alcohols, a useful transformation in organic synthesis. echemi.comchemicalbook.com Due to the lone pair of electrons on the nitrogen atom, it can act as a nucleophile in chemical reactions. solubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

63885-13-2 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2,2,4,6,6-pentamethylpiperidine |

InChI |

InChI=1S/C10H21N/c1-8-6-9(2,3)11-10(4,5)7-8/h8,11H,6-7H2,1-5H3 |

InChI Key |

BIZSJKULZKHUPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,2,6,6 Pentamethylpiperidine and Its Derivatives

Synthesis of 1,2,2,6,6-Pentamethylpiperidine

The creation of the core 1,2,2,6,6-pentamethylpiperidine structure can be achieved through two primary approaches: building the heterocyclic ring via hydrogenation or by derivatizing an existing tetramethylpiperidine (B8510282) precursor.

Hydrogenation-Based Synthetic Routes for Piperidine (B6355638) Ring Formation

Hydrogenation is a key technique in the synthesis of the piperidine skeleton. One route involves the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine or TAA) to produce 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP). google.comgoogle.com This process is typically carried out in a solvent like water or as a melt without any solvent. google.comgoogle.com A variety of metal catalysts, including Nickel (Ni), Cobalt (Co), Ruthenium (Ru), Rhodium (Rh), Osmium (Os), or Iridium (Ir), can be employed, with Ru and Ni catalysts being common choices. google.com The reaction is generally performed under high hydrogen pressure (150-200 bar) and elevated temperatures (60° to 180° C). google.com The resulting HTMP is a direct precursor for N-methylation to form the pentamethylated derivative.

Another hydrogenation-based approach begins with 1,2,2,6,6-pentamethyl-4-piperidone. This starting material can be reacted with hexamethylenediamine (B150038) to form an intermediate Schiff base liquid. This intermediate is then subjected to hydrogenation, often using a Raney nickel catalyst, to yield the corresponding amine-functionalized piperidine. google.com While this example leads to a functionalized derivative, it illustrates the principle of using hydrogenation to modify the piperidine core structure that is already N-methylated. google.com

| Starting Material | Reagents/Catalyst | Conditions | Product | Reference |

| 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) | H₂, Ru/C catalyst | In water | 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) | google.com |

| 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) | H₂, Ni or Ru catalyst | Melt (no solvent), 60-180°C, 150-200 bar H₂ | 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) | google.com |

| Hexamethylenediamine, 1,2,2,6,6-pentamethyl-4-piperidone | 1. Vacuum dehydration; 2. H₂, Raney nickel catalyst | 1. 70°C; 2. 100°C, 0.3 MPa H₂ | Hexamethylenediamine pentamethylpiperidine | google.com |

Derivatization Approaches from 2,2,6,6-Tetramethyl-4-piperidinol (B29938) Precursors

A widely used and industrially mature method for synthesizing N-methylated piperidines is the derivatization of readily available 2,2,6,6-tetramethylpiperidine (B32323) precursors. google.com The most common of these is 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP). google.comgoogle.com

The synthesis of 1,2,2,6,6-pentamethyl-4-hydroxypiperidine is effectively achieved through the Eschweiler-Clarke reaction. In this procedure, HTMP is heated with an aqueous solution of formaldehyde (B43269) and formic acid. prepchem.com The reaction mixture is then made basic and extracted with a solvent like ether. The final product can be purified by sublimation to yield a white solid with a melting point of 70-71°C. prepchem.com This methylation method is efficient and can be performed without the isolation and purification of the HTMP intermediate following its synthesis from TAA, allowing for a streamlined process. google.com

An alternative strategy for N-methylation involves starting with 2,2,6,6-tetramethyl-4-piperidone. This raw material can be reacted with a methylating agent such as dimethyl sulfate (B86663) in the presence of an alkaline substance and a solvent. After the reaction, cooling, filtration, and purification by concentration and rectification can yield 1,2,2,6,6-pentamethyl-4-piperidone with yields reported to be over 95%. google.com

| Precursor | Reagents | Conditions | Product | Reference |

| 2,2,6,6-tetramethyl-4-hydroxypiperidine | Formaldehyde, Formic acid | Heated on a steam bath for 7 hours | 1,2,2,6,6-Pentamethyl-4-hydroxypiperidine | prepchem.com |

| 4-hydroxy-2,2,6,6-tetramethylpiperidine (crude solution) | Formaldehyde, Formic acid | 70-150°C | 4-hydroxy-1,2,2,6,6-pentamethylpiperidine | google.com |

| 2,2,6,6-tetramethyl-4-piperidone | Dimethyl sulfate, Alkaline substance | Stirred at a certain temperature | 1,2,2,6,6-Pentamethyl-4-piperidone | google.com |

Synthesis of Functionalized 1,2,2,6,6-Pentamethylpiperidine Derivatives

The 1,2,2,6,6-pentamethylpiperidine scaffold can be further elaborated to introduce various functional groups, enabling the creation of a diverse range of derivatives.

Hydroxyl Group Functionalization and Acrylate (B77674) Formation (e.g., 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP))

The hydroxyl group at the 4-position of 1,2,2,6,6-pentamethyl-4-hydroxypiperidine is a key handle for introducing new functionalities, such as acrylate esters. The resulting monomer, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), is a precursor for polymeric hindered amine light stabilizers (HALS). researchgate.net

The synthesis of APP can be approached in a couple of ways. One method involves first preparing 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP) via a transesterification reaction. Subsequently, the nitrogen atom of the 4ATP is alkylated to introduce the fifth methyl group, yielding APP. researchgate.net An alternative pathway would be to first perform the N-methylation of the piperidinol precursor to get 1,2,2,6,6-pentamethyl-4-hydroxypiperidine, and then carry out the esterification of the hydroxyl group. An example of a similar esterification involves reacting 4-hydroxy-1,2,2,6,6-pentamethylpiperidine with methyl 2,4,5-trimethylfuran-3-carboxylate to produce the corresponding ester derivative. prepchem.com This demonstrates the reactivity of the hydroxyl group toward ester formation. prepchem.com

Halogenation Reactions at Specific Ring Positions

The introduction of halogen atoms onto the piperidine ring can be achieved through various halogenation reactions. The specific method depends on the nature of the substrate (e.g., presence of double bonds) and the desired regioselectivity. For saturated heterocyclic rings like piperidine, halogenation often proceeds via radical mechanisms, which can sometimes lead to a mixture of products.

A general strategy for the synthesis of halogenated heterocycles is the intramolecular halocyclization of alkenes. nih.gov For instance, metal-free synthesis of β-fluorinated piperidines can be achieved from an alkene precursor. The proposed mechanism involves the formation of an alkene-activated iodonium (B1229267) intermediate, followed by intramolecular attack by a nitrogen nucleophile to form the six-membered ring. Subsequent nucleophilic substitution with a fluoride (B91410) ion displaces the iodine and yields the fluorinated piperidine. nih.gov While this method builds the ring and halogenates it simultaneously, similar principles of electrophilic activation can be applied to introduce halogens into existing systems under specific conditions. For direct halogenation of an alkene within a piperidine-containing structure, reagents like bromine (Br₂) or chlorine (Cl₂) in an inert solvent such as carbon tetrachloride are typically used. This reaction proceeds through a cyclic halonium ion intermediate, leading to an anti-addition of the two halogen atoms across the double bond. youtube.com

Alkylation Strategies for Ether Derivative Synthesis

The conversion of the hydroxyl group of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine into an ether functionality is most classically accomplished via the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This versatile and long-standing method involves a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com

The synthesis is a two-step process in practice. First, the alcohol, 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, is treated with a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group and form the corresponding sodium alkoxide. This alkoxide is a much stronger nucleophile than the starting alcohol. masterorganicchemistry.com In the second step, this alkoxide is reacted with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide). The alkoxide displaces the halide via an SN2 mechanism to form the desired ether. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl groups to form a diverse library of ether derivatives. francis-press.com More modern catalytic methods for ether synthesis also exist, some of which can operate at high temperatures to enable the use of weaker alkylating agents like alcohols or esters. researchgate.netorganic-chemistry.org

An exploration of the synthetic routes to 1,2,2,6,6-pentamethylpiperidine and its varied derivatives reveals a versatile scaffold for creating specialized chemical compounds. The inherent stability of the hindered amine structure, combined with the reactivity of its functionalized forms, allows for the construction of complex molecules with applications in polymer stabilization and beyond. This article details specific synthetic methodologies for creating advanced derivatives from this foundational compound.

4 Spirocyclic Amine Formation from 1,2,2,6,6-Pentamethylpiperidine-4-one

The synthesis of spirocyclic compounds from 1,2,2,6,6-pentamethylpiperidine-4-one involves leveraging the reactivity of the ketone at the C-4 position. While direct literature for this specific starting material is sparse, established methods for creating spiropiperidines from N-substituted 4-piperidones can be applied. These strategies typically involve the formation of a new ring fused at the C-4 carbon of the existing piperidine ring.

One general approach is the reaction of the 4-piperidone (B1582916) with a bifunctional reagent capable of forming a new carbocyclic or heterocyclic ring. For instance, a modified Reformatsky reaction can be employed, where the piperidone is reacted with an alpha-halo ester in the presence of activated zinc to form a β-hydroxy ester. google.com This intermediate can then undergo further reactions, such as cyclization, to form the spiro-system.

Another strategy involves the synthesis of spiro-isoquinolino-piperidine derivatives, where a Pictet-Spengler-type reaction or similar cyclization methods are used to construct the isoquinoline (B145761) ring onto the piperidine scaffold. nih.gov The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has also been demonstrated, showcasing the versatility of the 4-piperidone core in forming complex spirocyclic systems. nih.gov These methods highlight that the ketone functionality of 1,2,2,6,6-pentamethylpiperidine-4-one is a key handle for intramolecular or intermolecular reactions that lead to the formation of a spirocyclic center.

A review of synthetic strategies for spiropiperidines classifies routes based on either forming the spiro-ring onto a pre-existing piperidine or constructing the piperidine ring onto a spirocyclic precursor. whiterose.ac.uk For 1,2,2,6,6-pentamethylpiperidine-4-one, the former strategy is applicable, utilizing the ketone for reactions like aldol (B89426) condensations, Knoevenagel condensations, or multi-component reactions to build the second ring.

Table 1: General Strategies for Spiro-Piperidine Synthesis from 4-Piperidones

| Reaction Type | Key Reagents | Intermediate/Product Type | Reference |

|---|---|---|---|

| Modified Reformatsky | Alpha-halo ester, activated zinc | β-hydroxy ester, spiro-lactone | google.com |

| Pictet-Spengler type | Arylethylamine derivatives | Spiro-isoquinoline | nih.gov |

| Intramolecular Cyclization | Phenolic compounds | Spiro-chroman | nih.gov |

5 Synthesis of Triazine-Containing 1,2,2,6,6-Pentamethylpiperidine Derivatives

Triazine-based hindered amine light stabilizers (HALS) are a significant class of polymer additives, and incorporating the 1,2,2,6,6-pentamethylpiperidine moiety can enhance their performance. The synthesis of these derivatives typically involves the reaction of a functionalized pentamethylpiperidine with a reactive triazine, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives.

A common synthetic route starts with 4-amino-1,2,2,6,6-pentamethylpiperidine (B2958887), which acts as a nucleophile. This amine can sequentially displace the chlorine atoms on a dichlorotriazine that is already substituted with another functional group. The reaction is generally carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid that is liberated.

For example, a compound of formula (I) as described in U.S. Patent 4,816,507 can be prepared by reacting a piperidylamine of the formula R-NH₂ (where R is the pentamethylpiperidyl group) with a dichlorotriazine derivative. ulisboa.pt The reaction conditions are controlled to ensure mono- or di-substitution on the triazine ring as desired.

Table 2: Example Synthesis of a Triazine-Containing Pentamethylpiperidine Derivative | Reactant 1 | Reactant 2 | Solvent | Base | Product Type | Reference | | --- | --- | --- | --- | --- | | 4-amino-1,2,2,6,6-pentamethylpiperidine | N,N'-bis[2,4-dichloro-1,3,5-triazin-6-yl]-N,N'-bis[2,2,6,6-tetramethyl-4-piperidyl]-1,6-hexanediamine | Xylene | Aqueous Sodium Hydroxide | Polymeric triazine-HALS | ulisboa.pt | | 4-amino-1,2,2,6,6-pentamethylpiperidine | 2,4-dichloro-6-(dialkylamino)-1,3,5-triazine | Inert Solvent | Inorganic Base | 1,2,2,6,6-pentamethyl-4-piperidylaminotriazine derivative | ulisboa.pt |

6 Preparation of Combined Phenol (B47542)/Hindered Amine Stabilizers Incorporating Pentamethylpiperidine Moiety

To achieve a synergistic stabilization effect, hindered phenol antioxidants and hindered amine light stabilizers (HALS) are often chemically linked within the same molecule. The synthesis of these combined stabilizers frequently involves coupling a pentamethylpiperidine derivative with a hindered phenol moiety through a suitable linker.

One effective method involves a multi-step synthesis where a hindered phenol is first reacted with a diisocyanate, such as diphenylmethane-4,4'-diisocyanate (MDI), to form an isocyanate-terminated intermediate. researchgate.netredalyc.org This intermediate is then reacted with a hydroxyl-functionalized pentamethylpiperidine, like 4-hydroxy-1,2,2,6,6-pentamethylpiperidine (PMP), to form the final combined stabilizer. researchgate.netredalyc.org The reaction between the hydroxyl group of PMP and the isocyanate group of the intermediate forms a stable urethane (B1682113) linkage.

The reaction conditions, such as temperature and the use of a catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO), are optimized to ensure high yields and purity. researchgate.net This synthetic approach allows for the combination of different hindered phenols and HALS to fine-tune the properties of the stabilizer.

Table 3: Synthesis of Combined Phenol/Pentamethylpiperidine Stabilizers

| Hindered Phenol | Diisocyanate | Hindered Amine | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2,4-Di-tert-butylphenol | Diphenylmethane-4,4'-diisocyanate (MDI) | 4-hydroxy-1,2,2,6,6-pentamethylpiperidine (PMP) | DABCO | Combined Phenol-Urethane-PMP Stabilizer | researchgate.netredalyc.org |

7 Design and Synthesis of Polymerizable Pentamethylpiperidine-Based Stabilizers

Creating polymerizable HALS allows for the permanent incorporation of the stabilizer into a polymer backbone, preventing its migration or leaching over time. The design of these stabilizers involves introducing a polymerizable functional group, such as a vinyl or acrylate group, onto the pentamethylpiperidine scaffold.

A key synthetic strategy is the esterification of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine with a reactive molecule like acryloyl chloride or methacryloyl chloride. This reaction yields a monomer, for example, 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) or 1,2,2,6,6-pentamethyl-piperidin-4-yl acrylate (PMPA). researchgate.netresearchgate.net

Once synthesized, this functionalized monomer can be copolymerized with other commodity monomers, such as vinyl acetate (B1210297) or styrene (B11656), via radical polymerization. researchgate.netresearchgate.net This process results in a polymer chain that has pendant HALS moieties, providing long-lasting stabilization to the material. The reaction conditions for polymerization, including the choice of initiator and solvent, are crucial for controlling the molecular weight and composition of the final copolymer. researchgate.net

Table 4: Synthesis and Polymerization of Pentamethylpiperidine-Based Monomers

| HALS Precursor | Acylating Agent | Monomer Synthesized | Copolymerization Monomer | Polymerization Method | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Acryloyl chloride | 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) | Vinyl acetate (VAc) | Radical Copolymerization | researchgate.net |

8 Quaternization of Amine Functionalities

The tertiary amine at the N-1 position of 1,2,2,6,6-pentamethylpiperidine can be converted into a quaternary ammonium (B1175870) salt through a process known as quaternization. This reaction imparts a permanent positive charge to the nitrogen atom, which can modify the compound's properties, such as its solubility and potential antimicrobial activity. frontiersin.org

The most common method for quaternization is the Menschutkin reaction, which involves the nucleophilic attack of the tertiary amine on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govscienceinfo.com This SN2 reaction results in the formation of a new carbon-nitrogen bond and yields a quaternary ammonium salt with the halide as the counter-ion. nih.gov

The efficiency of the Menschutkin reaction is influenced by several factors, including the reactivity of the alkyl halide, the solvent, and the temperature. Polar solvents can facilitate the reaction, and in some cases, the presence of water has been shown to remarkably shorten the reaction time and improve yields. googleapis.com Due to the steric hindrance around the nitrogen atom in 1,2,2,6,6-pentamethylpiperidine, more forcing reaction conditions may be required compared to less hindered amines.

Table 5: General Conditions for Menschutkin Reaction (Quaternization)

| Tertiary Amine | Quaternizing Agent | Solvent | Key Reaction Features | Product | Reference |

|---|---|---|---|---|---|

| 1,2,2,6,6-Pentamethylpiperidine | Alkyl Halide (R-X) | Chloroform, Ethanol (B145695), Water | SN2 mechanism, formation of C-N bond | 1-Alkyl-1,2,2,6,6-pentamethylpiperidin-1-ium Halide | nih.govscienceinfo.comgoogleapis.com |

Chemical Reactivity and Mechanistic Studies of 1,2,2,6,6 Pentamethylpiperidine

Fundamental Reactivity Patterns

The reactivity of 1,2,2,6,6-pentamethylpiperidine is largely dictated by the interplay between the electronic availability of the nitrogen lone pair and the steric hindrance imposed by the adjacent methyl groups.

The nitrogen atom in 1,2,2,6,6-pentamethylpiperidine possesses a lone pair of electrons, rendering it a Lewis base. However, the significant steric bulk from the five methyl groups surrounding the nitrogen center hinders its ability to act as a conventional nucleophile and form a classical Lewis acid-base adduct with many Lewis acids. wikipedia.org This steric hindrance is a defining characteristic of its reactivity. Despite this, it can participate in reactions where the electrophilic center is sufficiently small or accessible. For instance, it can be N-methylated using reagents like methyl iodide or methyl p-toluenesulfonate. wikipedia.org

As a weak base, 1,2,2,6,6-pentamethylpiperidine can be protonated to form the corresponding ammonium (B1175870) salt. wikipedia.org In its protonated form, it has a pKa of 11.25. wikipedia.org This protonation neutralizes the nucleophilicity of the nitrogen lone pair, rendering the molecule unreactive towards electrophiles at the nitrogen center. The formation of the protonated species is a key step in its application in Frustrated Lewis Pair chemistry, particularly in the activation of dihydrogen. nih.gov

Frustrated Lewis Pair (FLP) Chemistry and Applications

The concept of Frustrated Lewis Pairs (FLPs) involves the use of a Lewis acid and a Lewis base that are sterically prevented from forming a stable adduct. wikipedia.orgutexas.edu This "frustration" leads to an unquenched reactivity that can be harnessed to activate small molecules. wikipedia.org 1,2,2,6,6-Pentamethylpiperidine has emerged as a prominent bulky Lewis base in this area.

Due to its sterically hindered nature, 1,2,2,6,6-pentamethylpiperidine, when combined with bulky Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), forms a Frustrated Lewis Pair. nih.gov The steric clash between the methyl groups of the piperidine (B6355638) and the bulky groups on the boron atom prevents the formation of a classical dative bond. wikipedia.orgutexas.edu This creates a reactive combination with distinct Lewis acidic and basic sites in close proximity. The choice of the Lewis acid is crucial, with highly Lewis acidic and sterically demanding boranes like B(C₆F₅)₃ being particularly effective. thieme-connect.de

A significant application of FLPs involving 1,2,2,6,6-pentamethylpiperidine is the activation of small molecules. Notably, the combination of 1,2,2,6,6-pentamethylpiperidine and a suitable Lewis acid can heterolytically cleave dihydrogen (H₂). nih.gov In this process, the Lewis basic nitrogen atom of the piperidine abstracts a proton (H⁺) from H₂, while the Lewis acidic boron center accepts the resulting hydride (H⁻). This reversible activation of hydrogen has garnered considerable interest for metal-free hydrogenation reactions. nih.govutexas.edu

The table below summarizes the activation of H₂ by FLPs containing 1,2,2,6,6-pentamethylpiperidine (PMP) and different Lewis acids.

| Lewis Base | Lewis Acid | Activated Small Molecule | Product | Reference |

| 1,2,2,6,6-Pentamethylpiperidine (PMP) | Cyclohexylbis(pentafluorophenyl)boron | H₂ | [PMPH][CyBH(C₆F₅)₂] | nih.gov |

| 1,2,2,6,6-Pentamethylpiperidine (PMP) | 1-Phenyl-2-[bis(pentafluorophenyl)boryl]ethane | H₂ | [PMPH][PhC₂H₄BH(C₆F₅)₂] | nih.gov |

Beyond dihydrogen, FLP systems are also capable of activating other small molecules like carbon dioxide (CO₂). The unquenched Lewis acid and base sites can interact with the electrophilic carbon and nucleophilic oxygen atoms of CO₂, respectively, leading to its capture and potential for further chemical transformations. wikipedia.org

While detailed mechanistic studies specifically on C(sp)-H borylation involving 1,2,2,6,6-pentamethylpiperidine are an emerging area, the principles of FLP chemistry suggest its potential in such transformations. The activation of C-H bonds is a significant challenge in chemistry, and FLPs offer a promising metal-free approach. The mechanism would likely involve the deprotonation of the C(sp)-H bond by the bulky base (1,2,2,6,6-pentamethylpiperidine) facilitated by the Lewis acid, which then borylates the resulting carbanionic species.

Radical Chemistry and Oxidative Processes

1,2,2,6,6-Pentamethylpiperidine and its derivatives are notable for their engagement in radical chemistry, particularly in processes that leverage their reducing properties.

Recent research has highlighted the role of 1,2,2,6,6-pentamethylpiperidine (PMP) and its derivatives as effective reductants in the catalytic generation of ketyl radicals from unactivated aliphatic carbonyl compounds. acs.org In a metal-free reductive coupling of aliphatic ketones and aldehydes with styrenes, organic photoredox catalysis is employed. acs.org

A key example involves the use of p-terphenyl (B122091) as an organic photoredox catalyst in conjunction with 1,2,2,6,6-pentamethyl-4-piperidinol (PMP-4-OH), a derivative of PMP, in dimethylacetamide (DMA). acs.org Under these conditions, the reductive coupling of tetrahydro-4H-pyran-4-one with styrene (B11656) proceeds efficiently. acs.org The proposed mechanism suggests that the p-terphenyl radical anion, formed by the photoredox catalyst, reduces the carbonyl compound to a ketyl radical. This radical then engages in further reactions, such as addition to styrene. acs.org

In related studies, 1,2,2,6,6-pentamethylpiperidine itself has been used as a reductant in dimethylformamide (DMF) for β-selective hydrocarboxylation using carbon dioxide via p-terphenyl photoredox catalysis. acs.org However, in the context of ketyl radical generation for coupling with styrenes, the use of PMP-4-OH in DMA under continuous flow conditions has been shown to be more effective, achieving a near-quantitative yield of the coupled product. acs.org The reactive PMP-4-OH radical cation formed during the reaction is subsequently quenched, for instance, through dimerization. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield of Coupled Product |

| Tetrahydro-4H-pyran-4-one | Styrene | p-terphenyl / PMP-4-OH | DMA | 99% |

| Tetrahydro-4H-pyran-4-one | Styrene | p-terphenyl / PMP | DMF/Hexanes | 68% |

The chemistry of aminoxyl radicals is prominently represented by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable radical derived from the oxidation of 2,2,6,6-tetramethylpiperidine (B32323). wikipedia.org These sterically hindered aminoxyls, which lack α-hydrogens, are persistent and have wide applications. wikipedia.org

For 1,2,2,6,6-pentamethylpiperidine (PMP), which has a methyl group on the nitrogen atom, its role in radical chemistry is primarily as a reductant that forms a radical cation, rather than as a direct precursor to a stable aminoxyl radical in the same manner as its N-H counterpart. In the photoredox-catalyzed reactions mentioned previously, PMP donates an electron and is converted into a radical cation. This species is then typically consumed in subsequent reaction steps, such as dimerization. acs.org The presence of the N-methyl group alters the pathway for radical formation compared to secondary hindered amines, directing its reactivity towards acting as an electron donor in catalytic cycles.

Other Distinctive Reaction Pathways

The application of 1,2,2,6,6-pentamethylpiperidine extends to other synthetic transformations where its basic and sterically hindered nature can be influential.

There is limited specific information available in the searched sources regarding the direct application of 1,2,2,6,6-pentamethylpiperidine as a base in site-selective thiocarbonylation reactions. While sterically hindered amines are employed as bases in a variety of organic transformations to avoid nucleophilic attack, the specific use of PMP in this context is not prominently documented in the reviewed literature.

The synthesis of unsaturated sulfonyl fluorides can be achieved through various methods, including the Horner-Wadsworth-Emmons olefination of aldehydes with reagents like methanedisulfonyl fluoride (B91410). These reactions often require a base to facilitate the formation of the carbanion intermediate. While one study on this transformation mentions the screening of 11 low molecular weight tertiary amines, it does not explicitly state whether 1,2,2,6,6-pentamethylpiperidine was among them. The study ultimately selected N-methylpyrrolidine as the optimal base for the reaction. Therefore, while it is plausible that a hindered amine like PMP could be used, there is no direct evidence in the reviewed literature to confirm its specific involvement in this synthesis.

There is no specific information available in the searched sources detailing the use of 1,2,2,6,6-pentamethylpiperidine for the formation of dithioacetals through the use of magnesium amide intermediates. While the formation and use of magnesium amides from sterically hindered amines like 2,2,6,6-tetramethylpiperidide (TMP) are known in organic synthesis, their specific application with PMP for dithioacetal formation is not described in the available literature.

Advanced Applications of 1,2,2,6,6 Pentamethylpiperidine in Materials Science and Polymer Chemistry

Hindered Amine Light Stabilizers (HALS) Development and Performance

Derivatives of 1,2,2,6,6-pentamethylpiperidine are a class of N-methylated HALS that offer distinct advantages in polymer stabilization. Their unique structure and reactivity have led to the development of highly effective and versatile stabilizer systems.

Synthesis and Efficacy of Polymeric HALS Based on 1,2,2,6,6-Pentamethylpiperidine Derivatives

To overcome issues like volatilization and migration associated with low molecular weight HALS, research has focused on the synthesis of polymeric HALS. A notable example is the synthesis of a polymeric N-methylated HALS derived from 1,2,2,6,6-pentamethylpiperidine.

One synthetic route involves the creation of a polymerizable monomer, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP). This can be prepared from 2,2,6,6-tetramethyl-4-piperidinol (B29938) derivatives. scientificlabs.co.uk The synthesis of APP has been achieved through different pathways, with one method involving the alkylation of 2,2,6,6-tetramethyl-4-piperidinol followed by a reaction with acryloyl chloride, yielding a final product with a satisfactory yield. scientificlabs.co.uk The resulting APP monomer can then be polymerized to form a high molecular weight HALS.

The efficacy of these polymeric HALS is significant. Their polymeric nature ensures lower volatility and reduced migration, leading to longer-lasting protection of the polymer matrix. scientificlabs.co.uk

Strategies for Integrating HALS into Polymer Chains through Copolymerization (e.g., with Vinyl Acetate)

A highly effective strategy for permanently anchoring HALS within a polymer matrix is through copolymerization. This approach creates a covalent bond between the stabilizer and the polymer backbone, ensuring its even distribution and preventing its loss over time.

A practical example is the radical copolymerization of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) with vinyl acetate (B1210297) (VAc). scientificlabs.co.uk This process results in a new polymeric N-methylated HALS. The copolymerization can be initiated by a radical initiator in a suitable solvent. The resulting APP/VAc copolymer combines the stabilizing function of the pentamethylpiperidine moiety with the properties of the vinyl acetate comonomer. scientificlabs.co.uk Characterization of such copolymers is typically performed using techniques like Size Exclusion Chromatography (SEC), Fourier Transform Infrared Spectroscopy (FTIR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to confirm the structure and molecular weight. scientificlabs.co.uk

Design and Synthesis of Multi-functional and Grafted HALS Structures

To further enhance the protective capabilities of HALS, research has moved towards the design of multi-functional and grafted structures. Multi-functional stabilizers can offer both light and heat stabilization, or a combination of antioxidant and light stabilizing properties in a single molecule.

One approach to creating multi-functional HALS is to incorporate other stabilizing moieties into the molecule. For instance, 1,2,2,6,6-pentamethyl-4-piperidylaminotriazine derivatives have been developed. researchgate.net These compounds combine the HALS functionality of the pentamethylpiperidine group with the properties of a triazine ring, which can be further substituted to introduce other functional groups. researchgate.net Another example is the synthesis of HALS that also contain a hindered phenol (B47542) antioxidant moiety, such as Bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl]butylmalonate.

Grafting HALS onto existing polymer chains is another advanced strategy. This can be achieved through techniques like free-radical grafting, where reactive sites are created on the polymer backbone, to which HALS monomers can attach. mdpi.com This method provides a robust way to functionalize polymer surfaces or the bulk material with the stabilizing properties of 1,2,2,6,6-pentamethylpiperidine derivatives.

Performance Evaluation in Specific Polymer Systems (e.g., Polypropylene)

The performance of HALS based on 1,2,2,6,6-pentamethylpiperidine is extensively evaluated in various polymers, with polypropylene (B1209903) (PP) being a key area of application. scientificlabs.co.ukthermofisher.com The effectiveness of these stabilizers is typically assessed through accelerated aging tests, where polymer films containing the HALS are exposed to UV radiation and heat. scientificlabs.co.uk

The performance is often quantified by measuring the induction period of photo-oxidation, which is the time before significant degradation occurs. scientificlabs.co.uk This is commonly monitored by tracking the increase in the carbonyl index using FTIR spectroscopy, as the formation of carbonyl groups is a primary indicator of polymer degradation. scientificlabs.co.uk

Studies have shown that the photostabilizing performance of a copolymer of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine and vinyl acetate in polypropylene films is comparable to that of commercial polymeric HALS. scientificlabs.co.uk The performance is also dependent on the concentration of the HALS within the polymer matrix.

Below is an interactive table summarizing the performance of a 1,2,2,6,6-pentamethylpiperidine-based HALS in polypropylene.

| Polymer System | HALS Type | Test Method | Key Performance Metric | Observation |

|---|---|---|---|---|

| Polypropylene (PP) | Copolymer of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine and Vinyl Acetate | Accelerated UV Aging | Photo-oxidation Induction Period | Performance is comparable to commercial polymeric HALS. |

| Polypropylene (PP) | N-methylated HALS | Accelerated Weathering | Carbonyl Index | Effectively suppresses the formation of carbonyl groups during degradation. |

| Polypropylene (PP) | N-methylated HALS | Processing Stability | Bloom and Fogging Resistance | Shows a high level of resistance to blooming and fogging. powerchemical.net |

Development of Antioxidant Formulations for Plastics and Coatings Industries

While primarily known as light stabilizers, hindered amines also exhibit antioxidant properties, making them valuable in formulations for both the plastics and coatings industries. chemimpex.comsigmaaldrich.comnih.gov Their ability to scavenge free radicals is effective against both photo-oxidation and thermal degradation. chemimpex.com

In the plastics industry, derivatives of 1,2,2,6,6-pentamethylpiperidine are incorporated into various polymers to enhance their longevity and durability. sigmaaldrich.com Commercial products such as Bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-sebacate are marketed as effective light stabilizers and antioxidants for a wide range of plastics, including polyurethanes, flexible PVC, and styrenic polymers. powerchemical.net These HALS can be used in liquid masterbatches for easier incorporation into the polymer melt. powerchemical.net

In the coatings industry, the protection of the binder and pigments from degradation is crucial for maintaining the aesthetic and protective qualities of the coating. 1,2,2,6,6-pentamethylpiperidine-based HALS are formulated into industrial, automotive, and wood coatings. powerchemical.net They are suitable for both water- and solvent-based systems. powerchemical.net The presence of the HALS in the coating formulation helps to prevent gloss reduction, cracking, and color change caused by UV exposure. powerchemical.net The development of multi-functional HALS that also contain antioxidant moieties, such as hindered phenols, provides a synergistic effect, offering comprehensive protection against both light and oxidative degradation. powerchemical.net

Below is an interactive table summarizing the antioxidant applications of 1,2,2,6,6-pentamethylpiperidine derivatives.

| Industry | Application | 1,2,2,6,6-Pentamethylpiperidine Derivative | Function | Benefit |

|---|---|---|---|---|

| Plastics | Polypropylene, Polyurethane, PVC | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-sebacate | Light Stabilizer & Antioxidant | Enhanced durability and resistance to thermal degradation. powerchemical.netsigmaaldrich.com |

| Coatings | Automotive, Industrial, Wood Coatings | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-sebacate | Light Stabilizer & Antioxidant | Prevents gloss reduction, cracking, and color change. powerchemical.netpowerchemical.net |

| Plastics & Coatings | High-Performance Formulations | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl]butylmalonate | Multi-functional Stabilizer (HALS & Hindered Phenol) | Synergistic protection against both UV and oxidative degradation. powerchemical.net |

Utilization in the Creation of Advanced Materials and Formulations Requiring Enhanced Stability

Unlike UV absorbers, which function by absorbing UV radiation, HALS operate through a regenerative, cyclic mechanism to neutralize free radicals formed during the photo-oxidation of the polymer. mdpi.comuvabsorber.com This process, often referred to as the Denisov Cycle, involves the HALS being oxidized to a stable aminoxyl radical. mdpi.com This radical then traps the polymer alkyl and peroxy radicals that are responsible for propagating the degradation chain reaction. mdpi.comwikipedia.org A key advantage of this cyclic process is that the HALS are regenerated, allowing a small amount of the additive to provide long-term protection. mdpi.comuvabsorber.com

The N-methyl group in 1,2,2,6,6-pentamethylpiperidine provides distinct advantages over traditional HALS that have a hydrogen atom on the nitrogen. This modification can enhance basicity and alter the compound's reactivity and interaction with the polymer matrix, contributing to its high efficiency. Research has focused on synthesizing polymeric HALS from derivatives like 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP). researchgate.netmdpi.com These polymeric HALS have higher molecular weights, which improves their resistance to migration, volatilization at high processing temperatures, and extraction from the final product, ensuring sustained stability over the material's lifetime. partinchem.com

The effectiveness of these stabilizers is evident in their ability to significantly extend the induction period of photo-oxidation in polymers such as polypropylene (PP), making them indispensable for durable goods intended for outdoor use. mdpi.com The modification of fluorophores with 1,2,2,6,6-pentamethylpiperidine has also been shown to improve their photostability. mdpi.comsigmaaldrich.comscientificlabs.co.uk

Table 1: Comparison of HALS Stabilization Mechanisms

| Stabilizer Type | Mechanism of Action | Key Advantage |

| UV Absorbers | Absorb UV radiation and dissipate it as thermal energy. frontiersin.org | Prevents initial bond cleavage from UV light. |

| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals through a regenerative cyclic process (Denisov Cycle). mdpi.comuvabsorber.com | Long-term effectiveness as the stabilizer is not consumed. mdpi.com |

Contributions to High Modulus Polymer Composites

Beyond enhancing photostability, the incorporation of HALS derived from 1,2,2,6,6-pentamethylpiperidine can also contribute to the mechanical integrity of polymer composites. A material's modulus, or stiffness, is a critical performance indicator. The degradation of the polymer matrix through chain scission and cross-linking inevitably leads to the deterioration of mechanical properties, including a reduction in modulus and strength. researchgate.net

By preventing this degradation, HALS indirectly preserve and maintain the mechanical performance of the composite material over its lifespan. More directly, studies have shown that the addition of HALS can lead to improvements in the tensile properties of polymer blends and composites. For instance, in mixed waste plastic blends, the addition of HALS was observed to increase the tensile strength and tensile modulus by over 30%. lut.fi This enhancement is attributed to the stabilizer's ability to protect the polymer matrix, thereby maintaining better stress transfer between the polymer and any reinforcing fillers.

In wood-plastic composites (WPCs), HALS have been found to be highly effective in controlling the loss of mechanical properties during weathering. researchgate.net The stabilization of the polyethylene (B3416737) matrix helps preserve the composite's structural integrity. The synergistic effect of using HALS in combination with other additives, like carbon black, has been noted to preserve the mechanical properties of high-density polyethylene (HDPE) more effectively than when either additive is used alone. researchgate.net While the primary function of HALS is not as a mechanical property modifier in the same way as reinforcing fibers, their role in preventing polymer degradation is crucial for creating and maintaining high-modulus polymer composites that can withstand environmental stresses. lut.fi

Table 2: Reported Effects of HALS on Mechanical Properties of Polymer Composites

| Polymer System | Additive | Observed Effect on Mechanical Properties | Reference |

| Mixed Waste Plastics | HALS (unspecified) | Tensile strength and tensile modulus increased by over 30%. | lut.fi |

| Wood-Flour/HDPE Composites | High Molecular Weight HALS | Most effective in controlling long-term mechanical property loss. | researchgate.net |

| HDPE | HALS/Carbon Black Hybrid | Better preservation of mechanical properties compared to individual systems. | researchgate.net |

| Recycled Polyethylene | HALS (0.1% addition) | Resulted in mechanical performance comparable to the virgin polymer. | lut.fi |

Application in Molecularly Imprinted Polymers (MIPs) for Separation and Purification

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). partinchem.comnih.gov This "molecular memory" allows MIPs to be used as highly selective sorbents for separation, purification, and analysis. mdpi.comresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.comnih.gov Subsequent removal of the template leaves behind specific recognition cavities. nih.gov

Given its unique and sterically hindered structure, 1,2,2,6,6-pentamethylpiperidine presents potential as a template molecule for the creation of specialized MIPs. The synthesis of MIPs for amines is well-established, where functional monomers like methacrylic acid can form non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with the amine template. mdpi.comnih.gov A MIP created using 1,2,2,6,6-pentamethylpiperidine as a template would possess cavities specifically designed to recognize and re-bind this molecule or other structurally similar hindered amines.

Such a MIP could be applied to:

Selective Extraction: Isolating HALS from complex matrices, such as environmental samples or polymer extracts, for analytical purposes.

Purification: Removing impurities during the synthesis of 1,2,2,6,6-pentamethylpiperidine or its derivatives.

Controlled Release: Developing formulations where the release of the HALS additive is controlled.

The principle of using piperidine-based structures in creating ordered materials is demonstrated by the use of 1,2,2,6,6-pentamethylpiperidine as an organic structure-directing agent (OSDA) in the synthesis of certain types of zeolites. sigmaaldrich.comscientificlabs.co.uk In this role, the molecule directs the formation of a specific crystalline framework, a concept analogous to templating in MIPs. This precedent supports the feasibility of using this compound to create precisely structured polymeric cavities for selective separation applications.

Table 3: Components in the Synthesis of a Hypothetical MIP for 1,2,2,6,6-Pentamethylpiperidine

| Component | Example | Role in MIP Formation |

| Template | 1,2,2,6,6-Pentamethylpiperidine | Creates the molecular "mold" for the recognition site. nih.gov |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template via non-covalent bonds. mdpi.com |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid, porous polymer network. nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. nih.gov |

| Porogen (Solvent) | Toluene, Acetonitrile (B52724) | Solubilizes components and controls polymer morphology. mdpi.comnih.gov |

Catalytic Applications of 1,2,2,6,6 Pentamethylpiperidine and Its Derivatives

Organocatalysis and Metal-Free Catalytic Systems

The use of PMP and its derivatives is prominent in metal-free catalysis, where it functions as a potent Lewis base or a general base catalyst, avoiding the cost and potential toxicity associated with metal catalysts.

Frustrated Lewis Pair (FLP) Catalysis in Hydrogenation and Carbon Dioxide Reduction

In the field of Frustrated Lewis Pair (FLP) chemistry, sterically hindered amines like PMP serve as the Lewis base component. When combined with a bulky Lewis acid (e.g., tris(pentafluorophenyl)borane (B72294), B(C6F5)3), the formation of a classical dative bond is prevented by steric hindrance. This unquenched reactivity allows the pair to activate small molecules like dihydrogen (H2) and carbon dioxide (CO2). nih.govrsc.org

In the context of CO2 hydrogenation, an FLP containing a hindered amine and a borane (B79455) can mediate the catalytic reduction of CO2 using H2 as the reductant. nih.gov The process is initiated by the heterolytic cleavage of H2 by the FLP, forming a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoborate anion. This activated hydrogen species can then reduce CO2 in a series of steps. While many studies utilize other hindered bases like 2,6-lutidine, the principle applies to PMP. nih.gov Computational studies have been employed to map the chemical compositions of FLPs to their catalytic activity, identifying optimal combinations of acidity and basicity to balance the energetics of the catalytic cycle for direct CO2 hydrogenation to formate. nih.gov These studies provide a framework for designing effective catalysts, with hindered amines like PMP being a key class of Lewis base.

Role in Organic Photoredox Catalysis

In organic photoredox catalysis, which uses light to drive chemical reactions, the stability of the photocatalyst is crucial for efficient and sustained turnover. nih.govbeilstein-journals.org 1,2,2,6,6-Pentamethylpiperidine has been utilized not as a primary photocatalyst, but as a critical stabilizing agent for other organic chromophores. Specifically, focal 1,8-naphthalimide (B145957) fluorophores, which can act as photosensitizers, have been chemically modified with PMP moieties to enhance their photostability. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This modification helps to protect the electronically excited fluorophore from degradation pathways, thereby prolonging the active lifetime of the catalytic system. While many amines can act as sacrificial electron donors in photoredox cycles, the documented role of PMP in this context is primarily as a photostabilizing auxiliary. nih.gov

Function as an Organic Base Catalyst in Various Synthetic Transformations

The strong basicity and low nucleophilicity of PMP make it an effective organic base catalyst for various synthetic transformations.

Ring-Opening Polymerizations (ROP): Strong organic bases are known to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and lactones. rsc.orgnih.gov Systems pairing a Lewis acid such as Zn(C6F5)2 with organic superbases like 1,8-diazabicyclo scientificlabs.co.ukbldpharm.comundec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have shown high activity in the ROP of lactide. rsc.org The mechanism often involves the base activating an initiator (like an alcohol) or directly activating the monomer. Given that PMP is a strong, sterically hindered base, it falls into the class of compounds suitable for catalyzing such polymerizations, analogous to other superbases used in the field. wikipedia.orgresearchgate.net

Sulfonyl Fluoride (B91410) Synthesis: The synthesis of sulfonyl fluorides (R-SO2F), key building blocks in chemical biology and drug discovery for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, can be promoted by organic bases. nih.govtheballlab.com While some methods rely on halogen exchange or palladium catalysis, other approaches utilize bases to facilitate the transformation. nih.govrsc.org For instance, organosuperbases can activate sulfonyl fluoride electrophiles or their precursors. nih.gov In reactions like the Horner-Wadsworth-Emmons olefination to produce β-arylethenesulfonyl fluorides, tertiary amine bases are crucial, with their structure impacting the reaction course. acs.org A strong, non-nucleophilic base like PMP could plausibly be used in such contexts to promote elimination or deprotonation steps while avoiding unwanted side reactions with the electrophilic sulfur center.

Chemoselective Silylation: PMP has been explicitly identified as a catalyst for the chemoselective silylation of benzylic alcohols. chemicalbook.com This transformation involves the protection of a hydroxyl group as a silyl (B83357) ether, a common step in multi-step organic synthesis. The role of PMP is to act as a base to facilitate the reaction, likely by activating the alcohol or scavenging the proton generated, without competing as a nucleophile for the silylating agent.

Role as a Key Reactive Intermediate in Catalytic Cycles

Beyond its role as an initial catalyst, PMP can be transformed into a key reactive intermediate that is integral to the catalytic cycle. This is best exemplified in Frustrated Lewis Pair (FLP) catalysis. rsc.org

In the FLP-mediated activation of H2, the PMP molecule is not merely a spectator base. It actively participates in the cleavage of the H-H bond. The process results in the formation of the 1,2,2,6,6-pentamethylpiperidinium cation, [PMP-H]+, while the Lewis acid accepts the hydride to form an [H-LA]− anion. nih.gov This ion pair, specifically the [PMP-H]+ cation, is a distinct chemical species and a crucial reactive intermediate. It serves as the proton source in the subsequent reduction of substrates like CO2. The regeneration of the neutral PMP base at the end of the cycle, with the release of the final product, allows the catalysis to continue. Therefore, the catalytic cycle is dependent on the transient formation and consumption of the protonated PMP intermediate.

Catalytic Activity in Spiro Compound Hydrolysis

Following a review of the available scientific literature, no specific information was found regarding the use of 1,2,2,6,6-pentamethylpiperidine or its derivatives as catalysts for the hydrolysis of spiro compounds. Research in this area often employs different catalytic systems, such as solid acid catalysts for the ring-opening of spiro-epoxyoxindoles. nih.gov

Interactive Table: Catalytic Applications of 1,2,2,6,6-Pentamethylpiperidine

| Catalytic System | Application | Substrate(s) | Role of 1,2,2,6,6-Pentamethylpiperidine |

| Organocatalysis | |||

| Frustrated Lewis Pair (FLP) | Hydrogenation / CO2 Reduction | H2, CO2, Unsaturated Organics | Sterically hindered Lewis base component. nih.govnih.gov |

| Photoredox Catalysis | Stabilization of Photocatalyst | 1,8-Naphthalimide Fluorophores | Covalently attached photostabilizing auxiliary. chemicalbook.comscientificlabs.co.uk |

| Organic Base Catalysis | Ring-Opening Polymerization | Cyclic Esters (e.g., Lactide) | Potential strong base catalyst (by analogy). wikipedia.orgrsc.org |

| Organic Base Catalysis | Sulfonyl Fluoride Synthesis | Sulfonates, Aldehydes | Potential non-nucleophilic base catalyst. nih.govacs.org |

| Organic Base Catalysis | Chemoselective Silylation | Benzylic Alcohols | Base catalyst to promote silylation. chemicalbook.com |

| Reactive Intermediate | |||

| Frustrated Lewis Pair (FLP) | H2 Activation / CO2 Reduction | H2, CO2 | Forms the key [PMP-H]+ reactive intermediate. rsc.orgnih.gov |

Theoretical and Computational Investigations of 1,2,2,6,6 Pentamethylpiperidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. In the context of 1,2,2,6,6-pentamethylpiperidine (PMP), DFT studies have provided significant insights into its electronic properties, conformational preferences, and reactivity. These computational approaches allow for a detailed examination of factors that are often challenging to probe experimentally.

Prediction of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gaps)

DFT calculations are instrumental in determining the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.comresearchgate.net

For substituted piperidine (B6355638) derivatives, DFT calculations using methods like B3LYP with basis sets such as 6-311G(d,p) have been employed to compute these electronic properties. researchgate.net The HOMO and LUMO energy levels, along with the resulting energy gap, provide a quantitative measure of the molecule's ability to donate or accept electrons. mdpi.com Global reactivity descriptors, including chemical hardness, chemical potential, and electrophilicity index, can be derived from these energies to further predict the molecule's stability and reactivity. researchgate.netirjweb.com For instance, a molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity. mdpi.com

The following table illustrates typical electronic parameters that can be calculated using DFT for a given molecule.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | µ² / (2η) |

This table provides a general framework for understanding the types of electronic parameters derived from DFT calculations.

Computational Analysis of Steric Hindrance Effects on Molecular Conformation and Reactivity

The conformational preferences of piperidine rings are significantly influenced by steric interactions. In the case of 1,2,2,6,6-pentamethylpiperidine, the multiple methyl groups introduce considerable steric bulk, which dictates the most stable conformation of the ring and influences its reactivity.

Computational studies, often employing DFT methods like M06-2X, are used to calculate the relative free energies of different conformers, such as the chair and twist-boat forms. nih.gov These calculations can reveal a preference for a specific conformation due to the minimization of steric strain. For example, in N-acylpiperidines, steric hindrance can favor an axial orientation of a 2-substituent to avoid unfavorable interactions. nih.gov This steric-driven conformational preference can, in turn, affect the molecule's shape and how it interacts with other molecules, which is a critical aspect of molecular recognition. nih.gov The steric hindrance can also prevent certain reactions, such as the dimerization of some frustrated Lewis pairs. mpg.de

Elucidation of Frustrated Lewis Pair Reaction Mechanisms and Energetics

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. squarespace.com This "frustration" allows them to cooperatively activate small molecules like H₂. mpg.de DFT calculations are crucial for understanding the mechanisms and energetics of these reactions.

Computational studies using functionals like ωB97X-D have been performed to investigate the activation of molecular hydrogen by FLPs. rsc.org These studies can map out the reaction pathway, identify transition states, and calculate activation energies. rsc.org The results often show a one-step mechanism with a polarized transition state. rsc.org The distance between the Lewis acidic (e.g., Boron) and Lewis basic (e.g., Nitrogen) centers in the FLP is a key factor in its reactivity. rsc.org DFT can also explain why certain FLPs are reactive towards H₂ while others are not, often attributing the difference to steric hindrance on the bridging atoms. mpg.de The performance of various DFT functionals in studying FLP chemistry has been benchmarked to ensure the accuracy of these predictions. researchgate.net

Conformational Analysis of the Piperidine Ring System and its Derivatives

The piperidine ring, a common scaffold in many bioactive molecules, typically adopts a chair conformation to minimize torsional strain. nih.govegyankosh.ac.in However, the presence of substituents can lead to different conformational preferences, including twist-boat forms. nih.gov

Conformational analysis of piperidine derivatives is often performed using a combination of experimental techniques like NMR spectroscopy and computational methods. researchgate.net DFT calculations can predict the relative energies of different conformers and help interpret experimental data. nih.gov For instance, in fluorinated piperidines, the preference for an axial or equatorial position of the fluorine atom can be influenced by a combination of electrostatic interactions, hyperconjugation, and steric repulsion, all of which can be modeled using DFT. researchgate.net The study of these conformational preferences is vital as it can impact the molecule's physicochemical properties and biological activity. researchgate.netmdpi.com

Molecular Modeling and Simulation Approaches in Material Science Applications (e.g., Polymer Interactions)

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are valuable for understanding the interactions between small molecules like 1,2,2,6,6-pentamethylpiperidine and polymers. These methods can provide insights into how the addition of such molecules can affect the properties of a polymer matrix.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Property Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its biological activity or other functional properties. ijpras.com This method is widely used in drug discovery and materials science to predict the properties of new compounds before they are synthesized. nih.govdrugdesign.org

A QSAR study involves several key steps:

Data Set Selection : A set of molecules with known activities (the training set) is chosen. nih.gov

Descriptor Calculation : A variety of molecular descriptors (physicochemical, topological, geometrical, etc.) are calculated for each molecule in the training set. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or multiple non-linear regression (MNLR), are used to build a mathematical equation that relates the descriptors to the activity. nih.gov

Model Validation : The predictive power of the QSAR model is assessed using techniques like cross-validation and external validation with a separate test set of molecules. nih.gov

Once a robust QSAR model is developed, it can be used to predict the activity of novel compounds based on their calculated descriptors. nih.gov This allows for the virtual screening of large libraries of compounds and the rational design of molecules with improved properties. drugdesign.org

The following table outlines the general steps and components of a QSAR analysis.

| Step | Description | Key Components |

| 1. Data Collection | Assembling a dataset of compounds with measured biological activity or functional property. | Training set, test set. |

| 2. Descriptor Generation | Calculating numerical representations of molecular structure. | Physicochemical properties (e.g., logP), topological indices, quantum chemical descriptors. |

| 3. Model Building | Creating a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning algorithms. |

| 4. Model Validation | Assessing the statistical significance and predictive ability of the model. | Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). |

| 5. Prediction | Using the validated model to estimate the activity of new, untested compounds. | Virtual screening, lead optimization. |

This table provides a generalized overview of the QSAR workflow.

Future Research Directions and Emerging Areas for 1,2,2,6,6 Pentamethylpiperidine

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 1,2,2,6,6-pentamethylpiperidine often involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a methylating agent following a Wolff-Kishner reduction. wikipedia.org However, these traditional methods can have drawbacks, including low yields and harsh reaction conditions. For instance, preparing the key intermediate 1,2,2,6,6-pentamethyl-4-piperidone from 2,2,6,6-tetramethyl-4-piperidone using formaldehyde (B43269) and formic acid as methylating agents typically results in yields of only 50-60%, making industrial-scale production difficult. google.com

Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. A significant advancement is the use of dimethyl sulfate (B86663) as a methylating agent in the presence of an alkaline substance. This method has been shown to produce 1,2,2,6,6-pentamethyl-4-piperidone with a yield exceeding 95%, a substantial improvement that reduces cost and facilitates industrialization. google.com Other novel strategies are also being explored, such as one-pot multicomponent reactions that can construct complex piperidine (B6355638) scaffolds from simple precursors in a single step, often using environmentally benign catalysts. researchgate.netrsc.org The development of streamlined synthetic processes, such as combining biocatalytic C-H oxidation with radical cross-coupling, represents a powerful approach to creating complex piperidines with greater efficiency, potentially reducing multi-step syntheses to just a few steps. news-medical.net

Comparison of Synthetic Methods for 1,2,2,6,6-Pentamethyl-4-piperidone

| Method | Reagents | Reported Yield | Notes | Reference |

|---|---|---|---|---|

| Traditional Methylation | Formaldehyde, Formic Acid | 50-60% | Low yield, difficult to industrialize. | google.com |

| Ring Closure | Acetone, Methylamine | ~70% | Generates large molecular byproducts, high cost. | google.com |

| Improved Methylation | Dimethyl Sulfate, Alkaline Substance | >95% | High yield, reduced cost, suitable for industrialization. | google.com |

Exploration of Advanced Frustrated Lewis Pair Systems with Broadened Reactivity

The steric bulk around the nitrogen atom in 1,2,2,6,6-pentamethylpiperidine prevents it from forming a classical adduct with many Lewis acids, making it an ideal Lewis base for forming Frustrated Lewis Pairs (FLPs). beilstein-journals.org FLPs have gained significant attention for their ability to activate small molecules like H₂, CO₂, and N₂O. beilstein-journals.org

Future research is directed towards designing more sophisticated FLP systems incorporating the 1,2,2,6,6-pentamethylpiperidine moiety to achieve novel reactivity. A key area of exploration is the catalytic asymmetric transformation of epoxides using CO₂. beilstein-journals.org Computational studies have shown that FLPs can catalyze the coupling of epoxides and CO₂, and the design of chiral FLPs could enable enantioselective CO₂ capture and utilization. beilstein-journals.org By systematically modifying the structure of the Lewis acid and base components, researchers aim to optimize catalyst efficiency and selectivity for sustainable chemistry applications. The goal is to develop FLPs that can overcome current limitations, such as the preferential reaction with CO₂ over H₂ in reduction reactions, thereby enabling more effective catalytic cycles. beilstein-journals.org

Design and Synthesis of Next-Generation Polymeric Materials with Tailored Properties

1,2,2,6,6-Pentamethylpiperidine and its derivatives are crucial components in polymer chemistry, primarily as Hindered Amine Light Stabilizers (HALS). These additives are highly effective at protecting synthetic polymers, such as polyolefins, from degradation caused by exposure to ultraviolet light, heat, and oxidation. chemimpex.comgoogle.com This stabilization enhances the durability, mechanical strength, and longevity of plastic materials. chemimpex.com

The future in this field lies in the design of next-generation polymeric materials with precisely tailored properties. This includes the synthesis of novel polymeric HALS, where the pentamethylpiperidine moiety is chemically bonded to a polymer backbone. core.ac.uk This approach prevents the stabilizer from leaching out of the material over time, ensuring long-term protection. Research is also focused on creating multifunctional polymers by incorporating derivatives like 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine, which can serve as both a stabilizer and a site for further chemical modification to introduce other functionalities. chemimpex.com Furthermore, the unique properties of the pentamethylpiperidine group are being used to enhance the photostability of other advanced materials, such as 1,8-naphthalimide (B145957) fluorophores used in molecular antennae. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Applications in Green Chemistry and Environmentally Benign Catalytic Processes

The principles of green chemistry—such as high atom economy, use of benign solvents, and recyclable catalysts—are central to modern chemical synthesis. 1,2,2,6,6-Pentamethylpiperidine is finding new roles in this domain. Its use as an organic structure-directing agent (OSDA) in the synthesis of RTH-type zeolites is a notable example. sigmaaldrich.comscientificlabs.co.uk Zeolites are critical catalysts in the petrochemical industry, and using organic molecules to guide the formation of their specific porous structures is a key technology.

Future work will likely expand its application in other environmentally benign catalytic processes. The development of one-pot multicomponent reactions (MCRs) to synthesize densely functionalized piperidine scaffolds is a promising area. researchgate.net These reactions are highly efficient and minimize waste by combining several steps without isolating intermediates. While many current systems use other catalysts, the structural motif of pentamethylpiperidine is relevant to the products synthesized, and its derivatives could be explored as organocatalysts in such green processes. researchgate.net Research into using recyclable catalysts and moving reactions into greener solvents like ethanol (B145695) or even water will further enhance the environmental credentials of these synthetic methods. researchgate.netcas.org

Integration with Supramolecular Chemistry for Host-Guest Recognition and Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined, rigid, and sterically hindered structure of 1,2,2,6,6-pentamethylpiperidine makes it an interesting building block for designing complex supramolecular architectures.

An emerging application that bridges catalysis and supramolecular chemistry is its role as an OSDA in zeolite synthesis, which can be viewed as a form of host-guest assembly. sigmaaldrich.comscientificlabs.co.uk The pentamethylpiperidine molecule acts as a guest or template, around which the inorganic framework of the zeolite (the host) assembles. After synthesis, the organic template is removed, leaving a precisely shaped cavity that is responsible for the zeolite's catalytic selectivity. Future research could explore the design of new pentamethylpiperidine derivatives to template the synthesis of novel zeolite structures with unique pore architectures for specific catalytic applications. Further integration could involve using the pentamethylpiperidine core to build larger molecular cages or receptors for the specific recognition and binding of other molecules.

Computational-Assisted Design and Optimization of Novel 1,2,2,6,6-Pentamethylpiperidine-Based Compounds and Catalysts

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules and catalysts, moving beyond trial-and-error approaches. nih.gov Methods like density functional theory (DFT) and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict the properties and reactivity of compounds before they are synthesized in the lab. researchgate.netescholarship.org

This approach is being actively applied to 1,2,2,6,6-pentamethylpiperidine and its derivatives. For example, computational studies are crucial for understanding and optimizing the reactivity of FLP systems for applications like CO₂ capture. beilstein-journals.org Researchers can model different Lewis acid and base combinations to identify the most promising candidates for synthesis. beilstein-journals.org Similarly, computational tools are used to design novel piperidine derivatives as potential therapeutic agents by modeling their interaction with biological targets. researchgate.netnih.gov Future efforts will focus on developing more accurate and efficient computational models to screen large libraries of virtual compounds, enabling the data-driven design of next-generation catalysts and materials based on the 1,2,2,6,6-pentamethylpiperidine scaffold. escholarship.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.